Acinetobacter baumannii is a Gram-negative pathogen commonly found in hospitals that often displays multidrug resistance. Traditional screening methods to discover new antibiotics against Acinetobacter baumannii have always been challenging. Fortunately, machine learning methods can swiftly explore chemical space, increasing the possibility of discovering new antimicrobial molecules. In this study, we screened approximately 7,500 molecules to identify ones that can inhibit the growth of Acinetobacter baumannii in vitro.

Acinetobacter baumannii is a Gram-negative pathogen in hospitals. Its resistance to multiple drugs is typically due to its tough outer membrane and its ability to acquire and retain extracellular DNA that frequently encodes antibiotic-resistant genes. Furthermore, it can survive on surfaces for a long period and is resistant to desiccation. Traditional screening methods to find new antibiotics against Acinetobacter baumannii have always been a challenge. In fact, most new antibiotics that reach clinical applications are analogs of existing categories. However, while structural analogs of existing antibiotic categories might meet short-term clinical needs, their long-term efficacy is essentially limited due to the widespread nature of existing resistance determinants. Ideally, the discovery of new antibiotics should focus on identifying new chemical types with mechanisms distinct from existing antibiotics. These compounds might have long-term utility since the probability of pre-existing clinical resistance is low. Fortunately, machine learning methods can rapidly explore a wide chemical/sequence space in computer simulations, increasing the likelihood of discovering new chemical types with antimicrobial activity, especially against challenging pathogens like Acinetobacter baumannii.

Beyond simply discovering structurally and functionally new antibiotics, there's a significant unmet need for narrow-spectrum treatments targeting specific bacterial species. These antibiotics are beneficial for two reasons: Firstly, compared to conventional broad-spectrum drugs, resistance might develop at a slower rate for narrow-spectrum drugs as they do not exert a general selective pressure that promotes the widespread spread of resistance genes; Secondly, narrow-spectrum antibiotics don't disrupt the ecological balance of the microbiome during treatment. In reality, dysregulated microbial communities are associated with a series of adverse health outcomes. For instance, infections by Clostridioides difficile are typical opportunistic infections caused by antibiotic-induced microbiota imbalance, leading to over 224,000 infections and 13,000 deaths among hospitalized patients in the U.S. in 2017 alone.

Discovery of abaucin guided by machine learning

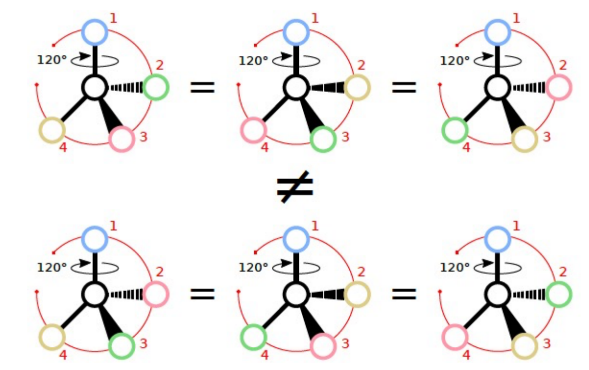

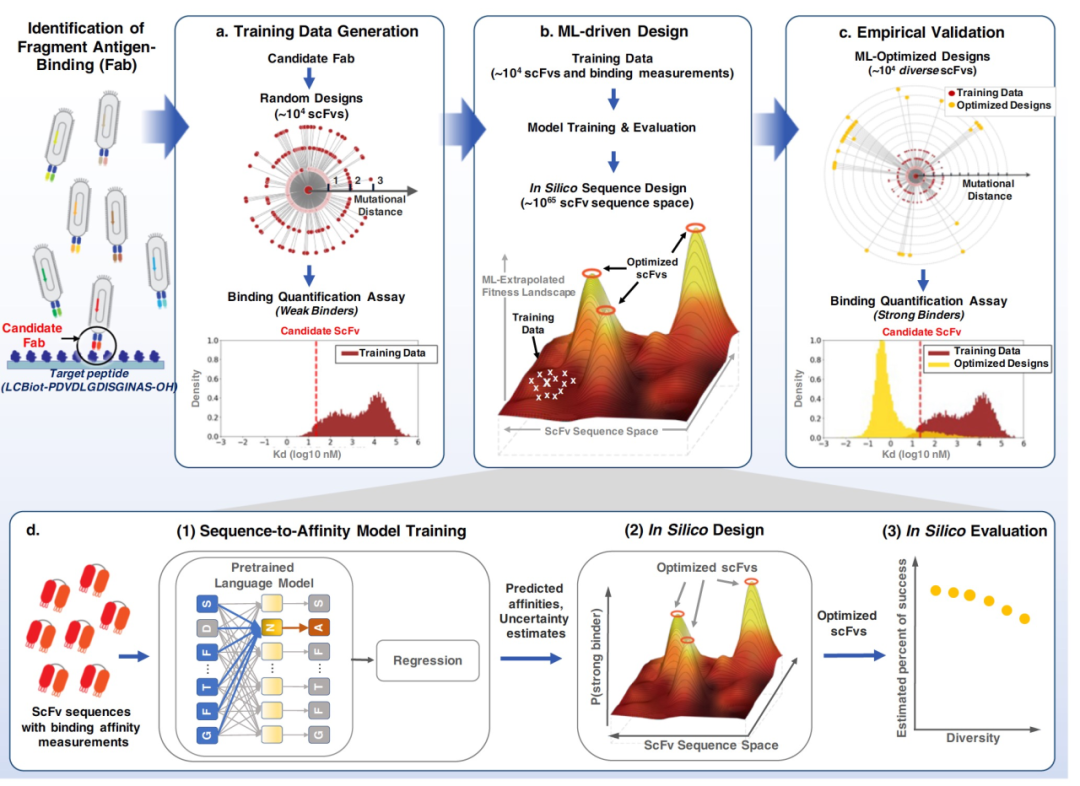

Our recent research highlights the utility of machine learning in the discovery of new antibacterial molecules using Escherichia coli K12 as a model organism. Building on previous studies, we applied a message-passing deep neural network to discover new antibiotics targeting Acinetobacter baumannii, a lethal hospital-acquired Gram-negative pathogen that often exhibits multidrug resistance, and increasingly, pan-drug resistance (Figure 1a). We initially screened a set of 7,684 small molecules at a concentration of 50μM in Lysogeny Broth (LB) to identify those inhibiting the growth of A. baumannii ATCC 17978 (Figure 1b). This compound collection included off-patent drugs (2,341 molecules) and synthetic chemicals selected from various high-throughput screening libraries from the Broad Institute (5,343 molecules). Traditional activity thresholds defined 480 molecules as 'active' and 7,204 as 'inactive'. We then used this dataset to train a binary classifier to predict whether structurally novel molecules might be active against A. baumannii. This type of model operates through a series of 'message-passing' steps, iteratively exchanging local chemical information between adjacent atoms and bonds. After a certain number of message-passing iterations, vector representations of individual local chemical regions of the molecule are summed into a single continuous vector that captures the compound's complexity. This learned final vector is supplemented with fixed molecular features calculated using RDKit19. The resulting vector, containing both learned and computed features, is used as an input vector for a feedforward neural network to predict antibacterial performance. To further optimize the model, we employed an ensemble approach using ten classifiers, enhancing its robustness. The final model achieved an area under the precision-recall curve of 0.337 ± 0.088 and an area under the receiver operating characteristic curve of 0.792 ± 0.042, providing confidence for predictions in new chemical spaces.

Following model training, we applied the ensemble model to screen the updated Drug Repurposing Hub for antibacterial molecules active against A. baumannii, encompassing 6,680 molecules. Given the structural diversity within this collection and many molecules in the repurposing hub having favorable cytotoxicity and drug-like properties, we chose this compound library for proof of concept. The ensemble of ten classifiers returned a predictive score for each compound, indicating the probability of inhibiting A. baumannii growth (Figure 1c). Molecules that were strongly predicted to have antibacterial activity and structurally distinct from 'active' training set molecules were prioritized for in vitro testing. Notably, the process of making predictions and selecting molecules for validation was completed within hours. Omitting the RDKit features compromised model performance, underscoring the importance of these computable molecular features in maximizing predictive utility in our training dataset. Using a predictive score threshold >0.2 (Figure 1c) and subsequently filtering these predicted compounds based on a Tanimoto similarity <0.3 to 'active' molecules in the training dataset, we identified 240 priority molecules meeting these stringent criteria. These molecules were tested against A. baumannii at a 50μM concentration in LB, under conditions identical to those used to obtain training data. Using a stringent >80% growth inhibition threshold, nine of the tested molecules demonstrated antibacterial activity against A. baumannii. Subsequent assessments of these nine priority molecules aimed to exclude those with: (1) major structural motifs observed in known antibiotics; (2) reported antibacterial activity in scientific or patent literature; and (3) potential non-specific membrane activity, such as the presence of amphipathic lipid chains. Two molecules, RS102895 and serdemetan, remained post-structural screening. RS102895, a well-studied CCR2-selective chemokine receptor antagonist, exhibited a minimum inhibitory concentration (MIC) of approximately 2 μg ml-1 against A. baumannii ATCC 17978 (Figure 1d,e), while serdemetan, an antagonist of the transcription factor HDM2, showed an MIC of around 32 μg ml-1. RS102895 demonstrated superior potency in inhibiting A. baumannii growth.

In further experiments, we assessed RS102895 to evaluate the survival of A. baumannii post-treatment. We observed moderate bactericidal activity of RS102895 against A. baumannii in LB (Figure 1f). Indeed, after a 6-hour treatment with A. baumannii, upon removal of RS102895 from the culture, A. baumannii regrowth was observed, with a pronounced lag phase increasing with the concentration of abaucin. No significant activity was observed in nutrient-deprived PBS (Figure 1g). Collectively, these data suggest that RS102895, rebranded as abaucin, exhibits antibacterial potency by inhibiting the most active biological processes during growth and division, consistent with the action of most known antibiotics. Notably, these data also indicate that abaucin does not operate by disrupting the phospholipid bilayer in a physical manner, a mechanism we intentionally avoided during predictive screening. In fact, molecules with membrane activity typically maintain bactericidal potency under nutrient-free conditions.

Abaucin has a narrow spectrum of activity

After evaluating the activity of abaucin against A. baumannii ATCC 17978, we then tested its growth inhibitory activity against clinically isolated A. baumannii. We obtained 41 strains of A. baumannii from the Antibiotic Resistant Isolate Bank (ARIsolate Bank) of the Centers for Disease Control and Prevention and tested abaucin at multiple concentrations both below and above the MIC. Notably, it was observed that abaucin could overcome intrinsic and acquired resistance mechanisms within A. baumannii isolates in this diverse clinical strain library (Fig. 2a).

After evaluating the activity of abaucin against A. baumannii ATCC 17978, we then tested its growth inhibitory activity against clinically isolated A. baumannii. We obtained 41 strains of A. baumannii from the Antibiotic Resistant Isolate Bank (ARIsolate Bank) of the Centers for Disease Control and Prevention and tested abaucin at multiple concentrations both below and above the MIC. Notably, it was observed that abaucin could overcome intrinsic and acquired resistance mechanisms within A. baumannii isolates in this diverse clinical strain library (Fig. 2a).

We then investigated the phylogenetic spectrum of antibacterial activity displayed by abaucin by testing it against 24 carbapenem-resistant Enterobacteriaceae strains, 24 Pseudomonas aeruginosa strains, and 14 Staphylococcus aureus strains, all of which came from the ARIsolate Bank. In stark contrast to observations with A. baumannii, abaucin did not display any growth inhibitory activity against these pathogens, even at conditions up to 20 times the MIC of A. baumannii ATCC 17978 (Fig. 2b–d). In fact, antibiotics currently in use often induce dysbiosis during treatment, leading to a range of complications, including secondary infections caused by opportunistic pathogens, of which C. difficile colitis is a common example. To test this hypothesis, we carefully selected 34 diverse human gut commensal isolates and 19 diverse human skin commensal isolates, and then tested the growth inhibitory capabilities of abaucin at various concentrations, as well as the performance of ampicillin and ciprofloxacin at the MIC concentration for A. baumannii ATCC 17978. As expected, ampicillin and ciprofloxacin displayed antimicrobial activity on various commensal isolates, whereas abaucin largely avoided growth inhibition of commensal species, even up to 20 times the MIC (Fig. 2e). In fact, out of the 53 tested isolates, abaucin only exhibited genuine growth inhibition in Bifidobacterium breve and Bifidobacterium longum, two gut isolates, and this was at levels higher than those observed for A. baumannii ATCC 17978.

Conclusion

There is an urgent need for novel structural and functional antibiotics against A. baumannii, as it can absorb and retain antibiotic resistance determinants, making it very challenging to eradicate. Additionally, selective antibiotics are anticipated to limit the horizontal transmission of resistance determinants and reduce the potential for dysbiosis during treatment. Our machine-learning guided discovery of abaucin underscores the utility of algorithmic approaches in finding new antimicrobial molecules against A. baumannii, offering a promising new narrow-spectrum molecular framework to address one of the most challenging Gram-negative pathogens in the world.